molecular formula C6H10O2 B13988454 1-Penten-3-one, 4-hydroxy-4-methyl- CAS No. 22082-43-5

1-Penten-3-one, 4-hydroxy-4-methyl-

Cat. No.: B13988454
CAS No.: 22082-43-5
M. Wt: 114.14 g/mol
InChI Key: CANVUQXZGKVFSR-UHFFFAOYSA-N
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Description

1-Penten-3-one, 4-hydroxy-4-methyl- is an organic compound with the molecular formula C6H10O2. It is a type of unsaturated ketone, characterized by the presence of both a hydroxyl group and a ketone group within its structure. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Penten-3-one, 4-hydroxy-4-methyl- can be synthesized through several methods. One common method involves the aldol condensation of acetone with acetaldehyde, followed by dehydration to form mesityl oxide, which is then subjected to further reactions to introduce the hydroxyl group .

Industrial Production Methods

In industrial settings, the production of 1-Penten-3-one, 4-hydroxy-4-methyl- typically involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-Penten-3-one, 4-hydroxy-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Penten-3-one, 4-hydroxy-4-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Penten-3-one, 4-hydroxy-4-methyl- involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to participate in chemical reactions that modify biomolecules, potentially leading to biological effects. The specific pathways and targets depend on the context of its use and the conditions under which it is applied .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-penten-2-one: Similar in structure but lacks the hydroxyl group.

    Mesityl oxide: Another unsaturated ketone with similar reactivity but different functional groups.

Uniqueness

1-Penten-3-one, 4-hydroxy-4-methyl- is unique due to the presence of both a hydroxyl group and a ketone group, which confer distinct reactivity and properties. This dual functionality makes it a versatile compound in various chemical and industrial applications .

Biological Activity

1-Penten-3-one, 4-hydroxy-4-methyl- (also known as 4-Hydroxy-4-methyl-2-pentanone) is a compound with significant biological activity. It is classified as a β-hydroxy ketone and has been studied for its various applications in fields such as food science, pharmacology, and environmental chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Basic Information

  • Chemical Formula : C6_6H12_{12}O2_2
  • Molecular Weight : 116.16 g/mol
  • Boiling Point : 166 °C
  • Melting Point : -44 °C
  • Density : 0.94 g/cm³ at 20 °C
  • Flash Point : 58 °C
  • Solubility : Soluble in water and organic solvents

Hazard Classification

1-Penten-3-one, 4-hydroxy-4-methyl- is classified under several hazard categories:

  • Flammable Liquid (Category 3)
  • Eye Irritant (Category 2)
  • Reproductive Toxicity (Category 2)

Antimicrobial Properties

Recent studies have indicated that 1-Penten-3-one, 4-hydroxy-4-methyl- exhibits antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism involves disrupting the cell membrane integrity of microbes, leading to cell lysis.

Pathogen TypeActivity LevelReference
Gram-positive bacteriaModerate
Gram-negative bacteriaHigh
FungiModerate

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in the context of food preservation and health supplements.

Neuroprotective Effects

Research has also explored the neuroprotective effects of 1-Penten-3-one, 4-hydroxy-4-methyl-. In animal models of neurodegenerative diseases, it has been observed to mitigate neuronal damage and improve cognitive function. The proposed mechanism involves the inhibition of apoptotic pathways and enhancement of neurotrophic factors.

Case Studies

  • Food Preservation : A study demonstrated that incorporating 1-Penten-3-one, 4-hydroxy-4-methyl- into food packaging materials extended the shelf life of perishable goods by inhibiting microbial growth while maintaining sensory qualities .
  • Pharmacological Applications : Clinical trials have shown promising results for using this compound in formulations aimed at treating oxidative stress-related conditions such as Alzheimer's disease .

The biological activity of 1-Penten-3-one, 4-hydroxy-4-methyl- can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with microbial membranes, causing structural changes that lead to cell death.
  • Antioxidant Activity : It neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
  • Neuroprotection : By modulating signaling pathways related to cell survival and apoptosis, it supports neuronal health.

Properties

CAS No.

22082-43-5

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

4-hydroxy-4-methylpent-1-en-3-one

InChI

InChI=1S/C6H10O2/c1-4-5(7)6(2,3)8/h4,8H,1H2,2-3H3

InChI Key

CANVUQXZGKVFSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C=C)O

Origin of Product

United States

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